molecular formula C10H14O2 B3277553 1-(4-Methoxymethylphenyl)ethanol CAS No. 66190-31-6

1-(4-Methoxymethylphenyl)ethanol

Cat. No.: B3277553
CAS No.: 66190-31-6
M. Wt: 166.22 g/mol
InChI Key: PMLAIUQVVHCFKC-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Aryl Alcohols in Synthetic Methodologies

Substituted aryl alcohols are of paramount importance in organic synthesis due to their versatile reactivity. The hydroxyl group can be readily transformed into a variety of other functional groups, making these compounds valuable precursors for pharmaceuticals, agrochemicals, and materials. For instance, chiral secondary alcohols are crucial building blocks for the synthesis of bioactive compounds. researchgate.net The stereochemistry of the alcohol moiety is often critical for the biological activity of the final product, driving extensive research into enantioselective synthetic methods.

The aryl group, with its diverse substitution patterns, allows for the fine-tuning of electronic and steric properties, influencing the reactivity of the alcohol and the characteristics of the resulting molecules. The transformation of aryl alcohols into high-value functionalized aromatic compounds through selective cleavage and functionalization of the C(aryl)-C(OH) bond is an area of active research. nih.gov Furthermore, transition-metal-catalyzed reactions that utilize alcohols as substrates for arylation and alkylation are expanding the synthetic utility of this class of compounds. acs.org

Overview of Research Trajectories for 1-(4-Methoxymethylphenyl)ethanol

A comprehensive review of the scientific literature reveals a significant lack of specific research focused on this compound. The majority of available information pertains to the structurally similar 1-(4-methoxyphenyl)ethanol (B1200191) and 1-(4-methylphenyl)ethanol. For example, 1-(4-methoxyphenyl)ethanol is utilized in studies of steady-state and nanosecond, laser-flash photolysis and serves as a precursor for the synthesis of 4-(1-chloro-ethyl)-anisole. fishersci.cachemicalbook.com Its enantioselective synthesis has been a subject of interest, with biocatalytic methods employing microorganisms like Saccharomyces uvarum being explored to produce the enantiopure (S)-isomer, a precursor for cycloalkyl[b]indoles with potential anti-allergic activity. researchgate.net

Given the established utility of its analogs, several research trajectories for this compound can be envisioned:

Asymmetric Synthesis and Catalysis: Developing stereoselective methods for the synthesis of (R)- and (S)-1-(4-Methoxymethylphenyl)ethanol would be a valuable endeavor. These chiral alcohols could serve as precursors for novel chiral ligands or as chiral auxiliaries in asymmetric synthesis. The principles of asymmetric synthesis, which involve using a chiral element to control the stereochemical outcome of a reaction, are well-established and could be applied here. york.ac.ukwikipedia.org

Polymer and Materials Science: The methoxymethyl group offers a potential site for further chemical modification or for influencing the physical properties of polymers derived from this alcohol. Its incorporation into polyester (B1180765) or polycarbonate backbones could impart unique thermal or mechanical properties.

Medicinal Chemistry: The structural motif of a substituted aryl ethanol (B145695) is present in numerous biologically active molecules. Investigating the potential biological activity of derivatives of this compound could be a fruitful area of research.

Scope and Limitations of the Academic Research Review

This article is constrained by the notable scarcity of published research specifically on this compound. Consequently, much of the discussion is based on extrapolation from the known chemistry of closely related substituted aryl alcohols. The synthesis methods and potential applications proposed herein are largely theoretical and await experimental validation. The provided data tables for this compound are based on predicted properties rather than experimental measurements, a direct consequence of the limited information available in the public domain. This review, therefore, serves not as a summary of existing knowledge, but rather as a call to the scientific community to explore the potential of this intriguing, yet overlooked, chemical compound.

Compound Information

Compound NameStructure
This compound
1-(4-Methoxyphenyl)ethanol
1-(4-Methylphenyl)ethanol
4-(1-Chloro-ethyl)-anisole
(S)-1-(4-Methoxyphenyl)ethanol
Cycloalkyl[b]indoles

Physical and Chemical Properties of this compound (Predicted)

PropertyValue
Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Expected to be soluble in organic solvents.

Properties

IUPAC Name

1-[4-(methoxymethyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8(11)10-5-3-9(4-6-10)7-12-2/h3-6,8,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLAIUQVVHCFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 4 Methoxymethylphenyl Ethanol and Analogues

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions, offering a powerful strategy for the production of chiral molecules. sioc-journal.cnacs.orgresearchgate.net This approach is particularly valuable for the synthesis of enantiomerically pure alcohols from their corresponding prochiral ketones.

Biocatalytic Enantioselective Reduction Strategies for Precursors to 1-(4-Methoxymethylphenyl)ethanol

The primary precursor to this compound is 4-(methoxymethyl)acetophenone. The biocatalytic reduction of this ketone to the desired chiral alcohol is a key step. While specific studies on the biocatalytic reduction of 4-(methoxymethyl)acetophenone are limited, extensive research on analogous acetophenone (B1666503) derivatives provides a strong framework for this transformation.

Microbial whole-cell catalysis is a widely employed method for the asymmetric reduction of prochiral ketones. magtech.com.cnmdpi.com Various microorganisms, including yeasts and bacteria, are known to possess oxidoreductases that can catalyze the reduction of a wide range of substituted acetophenones with high enantioselectivity. For instance, species of Rhodotorula and Pichia have demonstrated efficacy in reducing acetophenone derivatives to their corresponding (S)- or (R)-alcohols. sioc-journal.cnrsc.org The enantioselectivity of these reactions is often governed by the substrate structure and the specific enzymes present in the microorganism.

The general reaction for the biocatalytic reduction of 4-(methoxymethyl)acetophenone is as follows:

4-(methoxymethyl)acetophenone + NAD(P)H + H+ ⇌ this compound + NAD(P)+

A study on the asymmetric reduction of various substituted acetophenones using immobilized Rhodotorula glutinis cells reported the production of (S)-enantiomers with greater than 99% enantiomeric excess (ee). nih.gov This suggests that a similar approach could be successfully applied to the synthesis of (S)-1-(4-methoxymethylphenyl)ethanol.

Oxidoreductase-Mediated Transformations in the Synthesis of Aryl Alcohols

Oxidoreductases, also known as ketoreductases (KREDs), are the enzymes responsible for the catalytic activity in whole-cell bioreductions. rsc.org These enzymes utilize a cofactor, typically NADH or NADPH, to deliver a hydride to the carbonyl group of the ketone, resulting in the formation of a chiral alcohol. youtube.com The stereochemical outcome of the reaction is determined by the specific three-dimensional structure of the enzyme's active site, which preferentially binds one of the two prochiral faces of the ketone.

The application of isolated and purified oxidoreductases offers greater control over the reaction compared to whole-cell systems. A recombinant ketoreductase from Pichia glucozyma (KRED1-Pglu) has been shown to effectively reduce a variety of mono-substituted acetophenones, with the reaction rates and enantioselectivity being influenced by the electronic and steric properties of the substituents. rsc.org For the synthesis of chiral aryl alcohols, both (R)- and (S)-selective ketoreductases can be employed, often in conjunction with a cofactor regeneration system to improve economic feasibility. rsc.org

A light-driven NAD(P)H regeneration system coupled with various ketoreductases has been developed for the production of a range of chiral aryl alcohols with high yields (up to 97%) and excellent stereoselectivity (>99% ee). rsc.org This highlights the potential for developing a highly efficient process for this compound.

Optimization of Biocatalytic Reaction Systems for Enhanced Enantioselectivity

To maximize the yield and enantioselectivity of biocatalytic reductions, several reaction parameters must be optimized. These include pH, temperature, substrate concentration, and the choice of co-solvent. For whole-cell systems, the composition of the culture medium and the growth phase of the cells can also significantly impact the outcome.

The use of co-solvents is often necessary to overcome the low aqueous solubility of hydrophobic substrates like substituted acetophenones. While organic solvents can enhance substrate availability, they can also lead to enzyme denaturation. magtech.com.cn Ionic liquids and deep eutectic solvents have emerged as "green" alternatives that can improve substrate solubility and, in some cases, enhance enzyme stability and enantioselectivity. nih.gov

The following table summarizes the optimization of various parameters for the bioreduction of acetophenone derivatives, which can be considered analogous to the optimization for 4-(methoxymethyl)acetophenone.

ParameterOptimized Value/ConditionEffect on Reaction
pH 7.0 - 9.0Influences enzyme activity and stability. mdpi.com
Temperature 30 °CAffects enzyme activity and stability. nih.gov
Substrate Concentration Up to 200 mM (with co-solvents)High concentrations can lead to substrate inhibition. nih.gov
Co-solvent Tween-20, Natural Deep Eutectic Solvents (NADES)Improves substrate solubility and can enhance yield and enantioselectivity. nih.gov
Cofactor Regeneration Glucose, Formate, Light-driven systemsEssential for the economic viability of using isolated enzymes. rsc.orgnih.gov

Asymmetric Catalysis in the Production of Chiral this compound

Asymmetric catalysis using chiral metal complexes offers a powerful alternative to biocatalysis for the synthesis of enantiomerically pure alcohols. These methods often provide high turnover numbers and can be tuned for specific substrates through the rational design of chiral ligands.

Chiral Ligand Design and Catalyst Development for Stereoselective Formation

The success of transition metal-catalyzed asymmetric reactions hinges on the design of the chiral ligand. mdpi.com The ligand creates a chiral environment around the metal center, which directs the stereochemical outcome of the reaction. For the asymmetric reduction of ketones, bidentate phosphine (B1218219) ligands, such as BINAP and its derivatives, have been extensively studied and have shown excellent performance in combination with ruthenium catalysts. mdpi.comnih.gov

The development of new chiral ligands is an active area of research, with a focus on creating modular structures that can be easily modified to fine-tune their steric and electronic properties. researchgate.net For example, chiral N-heterocyclic carbene (NHC) ligands and P,N,O-type ligands have emerged as effective alternatives for various asymmetric transformations. researchgate.net

The choice of ligand can have a profound impact on both the activity and enantioselectivity of the catalyst. For instance, in the ruthenium-catalyzed asymmetric hydrogenation of acetophenone, the diamine ligand has a major influence on the conversion rate, while the bisphosphine ligand primarily affects the enantiomeric excess. mdpi.com

Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and asymmetric transfer hydrogenation are two of the most common methods for the catalytic reduction of ketones. nih.govacs.org Asymmetric hydrogenation typically involves the use of molecular hydrogen as the reductant, while transfer hydrogenation utilizes a hydrogen donor such as isopropanol (B130326) or formic acid.

Ruthenium, rhodium, and iridium complexes are the most widely used catalysts for these transformations. nih.gov The Noyori-type catalysts, which feature a ruthenium center coordinated to a chiral diphosphine and a chiral diamine, are particularly effective for the asymmetric hydrogenation of a broad range of ketones, including functionalized acetophenones. nih.gov

The following table presents representative data for the asymmetric hydrogenation of substituted acetophenones, which can serve as a guide for the development of a process for this compound.

Catalyst SystemSubstrateProduct ConfigurationEnantiomeric Excess (ee) (%)
RuCl2[(S)-tolbinap][(S,S)-dpen]Acetophenone(R)-1-phenylethanol97
RuCl2[(R)-xyl-p-phos][(R)-daipen]4'-Chloroacetophenone(R)-1-(4-chlorophenyl)ethanol98
[Ir(cod)Cl]2 / (S)-f-binaphane4'-Bromoacetophenone(R)-1-(4-bromophenyl)ethanol96

Data for analogous substituted acetophenones.

Iron-based catalysts have also emerged as a more sustainable and cost-effective alternative to precious metal catalysts for asymmetric transfer hydrogenation. acs.org While still under development, these catalysts have shown promising results in the reduction of acetophenone and its derivatives.

Organocatalytic Approaches to Enantioenriched Derivatives

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green and efficient alternative to metal-based catalysts. nih.gov The enantioselective reduction of prochiral ketones to yield enantioenriched secondary alcohols is a cornerstone of this field. nih.govrsc.org Various organocatalytic systems have been developed for the asymmetric reduction of ketones, which could be applied to the synthesis of this compound.

One prominent class of organocatalysts for ketone reduction is the family of bifunctional thiourea-amine catalysts. nih.govnih.gov These catalysts operate through a "push-pull" mechanism where the thiourea (B124793) moiety activates the carbonyl group of the ketone via hydrogen bonding, while the amine group complexes with a borane (B79455) reducing agent, enhancing its hydridic character. nih.gov This dual activation within a chiral framework allows for highly enantioselective hydride transfer to the prochiral ketone.

Another well-established class of organocatalysts is the Corey-Bakshi-Shibata (CBS) catalysts, which are chiral oxazaborolidines. nih.govmdpi.comsioc-journal.cn These catalysts, typically used with borane or catecholborane as the reducing agent, have demonstrated high enantioselectivity in the reduction of a wide range of ketones. mdpi.comwikipedia.org The predictable stereochemistry and high efficiency of CBS reductions make them a valuable tool for accessing specific enantiomers of chiral alcohols. mdpi.com

Biocatalysis, a subset of organocatalysis, utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity. The biocatalytic reduction of 4'-methoxyacetophenone (B371526) to (S)-1-(4-methoxyphenyl)ethanol has been successfully achieved using immobilized cells of Rhodotorula sp.. nih.gov This process, conducted in a hydrophilic ionic liquid co-solvent system, resulted in a high yield (98.3%) and excellent enantiomeric excess (>99%). nih.gov The use of whole-cell biocatalysts from organisms like Saccharomyces cerevisiae and various species of Candida, Pichia, and Rhodotorula has been extensively studied for the asymmetric reduction of substituted acetophenones, often following Prelog's rule to produce the (S)-enantiomer. ftb.com.hrnih.govresearchgate.net

Table 1: Organocatalytic and Biocatalytic Reduction of Ketones

Catalyst/BiocatalystKetone SubstrateProductEnantiomeric Excess (ee)YieldReference
Thiourea-amine catalystProchiral ketonesEnantioenriched secondary alcoholsVariesGood nih.govnih.gov
CBS catalyst (Oxazaborolidine)Prochiral ketonesEnantioenriched secondary alcoholsHighHigh nih.govmdpi.comsioc-journal.cn
Rhodotorula sp. AS2.22414'-Methoxyacetophenone(S)-1-(4-Methoxyphenyl)ethanol>99%98.3% nih.gov
Rhodotorula glutinisSubstituted acetophenones(S)-Chiral alcohols>99%Good nih.gov

Electrochemical Asymmetric Synthesis Pathways

Electrochemical methods offer a unique and sustainable approach to asymmetric synthesis, utilizing electricity as a traceless reagent to drive chemical reactions. beilstein-journals.org The asymmetric electroreduction of ketones to chiral alcohols can be achieved through several strategies, primarily involving the use of chiral mediators or modified electrodes. beilstein-journals.orgresearchgate.net

One approach involves the use of chiral inductors in the electrolytic solution. For instance, alkaloids such as strychnine (B123637) and quinidine (B1679956) have been employed to induce asymmetry in the electrochemical reduction of acetophenone on mercury cathodes, yielding optically active 1-phenylethanol (B42297). beilstein-journals.orgjlu.edu.cn The chiral inductor influences the stereochemical outcome of the reduction at the electrode surface.

Another strategy is the use of enzyme-catalyzed electrochemical reductions. Alcohol dehydrogenases (ADHs) can be used as electrocatalysts to perform asymmetric reductions of ketones with high enantioselectivity. nih.gov In these systems, the enzyme catalyzes the reduction of the ketone, while the electrochemical process is used to regenerate the necessary cofactor (e.g., NADH/NADPH). This bioelectrochemical approach combines the high selectivity of enzymes with the clean driving force of electricity. nih.gov For example, the asymmetric electroreduction of acetophenone and other ketones using ADH has been shown to produce the corresponding alcohols with enantiomeric excesses approaching 100%. nih.gov

The development of chiral electrodes, where a chiral molecule is immobilized on the electrode surface, represents a promising avenue for heterogeneous asymmetric electrosynthesis. beilstein-journals.org This method simplifies product purification and allows for the reuse of the chiral auxiliary.

Conventional Organic Synthesis Strategies

While modern catalytic methods offer elegance and efficiency, conventional organic synthesis strategies remain fundamental to the construction of molecules like this compound. These methods provide a robust and well-understood framework for chemical transformations.

The reduction of a ketone to a secondary alcohol is a classic transformation in organic synthesis. A common and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comchemguide.co.uk The mechanism of NaBH₄ reduction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. chemguide.co.uklibretexts.orgdalalinstitute.com This attack breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com In the second step, a protic solvent, such as methanol (B129727) or water, protonates the alkoxide to yield the final secondary alcohol. masterorganicchemistry.comlibretexts.org While NaBH₄ is a source of hydride, it is important to note that the reaction does not involve a free hydride anion; rather, the hydride is transferred from the B-H bond. libretexts.org

The Grignard reaction is a powerful carbon-carbon bond-forming reaction that utilizes an organomagnesium halide (Grignard reagent) to attack an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone. missouri.eduyoutube.com To synthesize this compound, one could react 4-methoxymethylphenylmagnesium bromide with acetaldehyde. The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon of acetaldehyde. youtube.comvedantu.com This is followed by an acidic workup to protonate the resulting alkoxide, yielding the desired secondary alcohol. missouri.eduyoutube.com A similar synthesis has been reported for the preparation of 1-(4-methoxyphenyl)propyl alcohol from anisaldehyde and ethylmagnesium bromide, demonstrating the feasibility of this approach for structurally related compounds. google.com

In the context of a more complex synthesis where this compound is an intermediate, the strategic use of protecting groups may be necessary to mask reactive functional groups and ensure chemoselectivity. uchicago.edujocpr.com For instance, if a synthetic route required a transformation that is incompatible with the hydroxyl group of the target molecule, this group would first need to be protected. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), ethers (e.g., methoxymethyl (MOM), benzyl (B1604629) (Bn)), and esters. utsouthwestern.edu

The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its selective removal. numberanalytics.com For example, a TBDMS ether is stable under a wide range of conditions but can be selectively cleaved using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). numberanalytics.com Orthogonal protecting group strategies, where multiple protecting groups can be removed under different specific conditions, are invaluable in the synthesis of complex molecules. uchicago.edunumberanalytics.com

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Biocatalytic reductions, as discussed in section 2.2.3, are a prime example of green chemistry, as they are often performed in aqueous media under mild conditions and utilize renewable catalysts. researchgate.netnih.gov

Another green approach involves the use of heterogeneous catalysts that can be easily recovered and reused. For the reverse reaction, the oxidation of a secondary alcohol to a ketone, nanocrystalline titanium(IV) oxide (TiO₂) has been used as a recyclable heterogeneous catalyst with hydrogen peroxide as a green oxidant in polyethylene (B3416737) glycol (PEG), an environmentally benign solvent. tandfonline.comtandfonline.com The development of solvent-free or "on-water" reaction conditions also contributes to the greenness of a synthesis. For example, the oxidation of secondary alcohols to ketones has been achieved using a recyclable cobalt composite catalyst under solvent-free microwave-assisted conditions. nih.gov Mechanochemical methods, such as ball milling, can also promote reactions with minimal or no solvent, as demonstrated in the TEMPO-based oxidation of alcohols. nih.gov

Reaction Condition Optimization and Process Intensification

The optimization of reaction conditions and the intensification of processes are critical for the development of efficient, cost-effective, and sustainable methods for synthesizing this compound and its analogues. Key parameters that significantly influence the outcome of the synthesis include the choice of solvent, the operating temperature and pressure, and the ability to recycle and reuse the catalyst.

Solvent Effects on Reaction Yield and Selectivity

The solvent plays a crucial role in the hydrogenation of ketones, affecting not only the solubility of reactants and catalysts but also influencing the reaction pathway and stereoselectivity. The choice of solvent can impact catalyst activity and the enantiomeric excess (ee) of the final product.

Research into the hydrogenation of acetophenone, a close analogue of 4-methoxyacetophenone, has shown that solvent properties like hydrogen-bond-acceptance (HBA) capacity can correlate with the conversion rate. rsc.org For instance, using a Pd/S-DVB catalyst, the highest conversions of acetophenone were achieved in methanol and 2-propanol. rsc.org However, the use of binary mixtures of alcohol and water can sometimes lead to a significant decrease in conversion and product yield, possibly due to the blocking of the catalyst's active sites. rsc.org

The move towards greener chemistry has also spurred interest in using water as a reaction medium. A water-soluble ruthenium(II) catalyst system has been developed for the asymmetric hydrogen transfer reduction of aromatic ketones, demonstrating high conversion rates and high enantioselectivity. bohrium.com Similarly, a Rh(III) complex has proven effective for the same reaction in water, even in the presence of air, yielding alcohols with up to 99% ee. nih.gov

The effect of the solvent on enantioselectivity is a key area of investigation. For example, in the asymmetric hydrogenation of β-dehydroamino acids, the use of fluorinated alcohols as solvents has been shown to promote the formation of self-aggregated Rh-phosphine complexes, which is believed to be the reason for the high enantioselectivity observed. researchgate.net

SolventCatalyst SystemSubstrateConversion (%)Enantiomeric Excess (ee, %)Reference
Methanol (MeOH)Pd/S-DVBAcetophenoneHighN/A rsc.org
2-Propanol (2-PrOH)Pd/S-DVBAcetophenoneHighN/A rsc.org
WaterPd/S-DVBAcetophenoneLowerN/A rsc.org
Water[Ru(p-cymene)Cl2]2 / (S)-proline amideAromatic KetonesHighup to 95.3% bohrium.com
Water[Cp*RhCl2]2 / TsCYDNAromatic KetonesHighup to 99% nih.gov
Methanol (CH3OH)Ru(OTf)(S,S)-TsDpenα-chloroacetophenoneN/A96% nih.gov

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are fundamental parameters that directly influence the rate and efficiency of hydrogenation reactions. The optimization of these conditions is essential for achieving high yields and selectivities while also considering process safety and energy consumption.

Hydrogen pressure is a critical factor in asymmetric hydrogenation. Studies on the enantioselective hydrogenation of 4-methoxyacetophenone using a Pt/TiO2 catalyst modified with cinchonidine (B190817) have investigated the effect of varying hydrogen pressure. researchgate.net Generally, higher pressures can lead to increased reaction rates by increasing the concentration of dissolved hydrogen. For example, the asymmetric hydrogenation of acetophenone with a RuCl2[(S)-tolbinap][(S,S)-dpen] catalyst system was conducted at 45 atm of H2 at 30 °C. nih.gov In another case, the hydrogenation of 4-chromanone (B43037) was carried out at 60 °C under 15 atm of H2. nih.gov Iron-catalyzed asymmetric hydrogenation of a variety of ketones has been successfully performed under 50 bar of H2 at temperatures ranging from 45–65 °C. acs.org

Temperature affects reaction kinetics, but it can also impact catalyst stability and enantioselectivity. High temperatures can sometimes lead to catalyst deactivation. researchgate.net Conversely, low-temperature experiments have been conducted to better understand the reaction mechanism and improve enantioselectivity. researchgate.net The interplay between temperature and pressure is crucial; for instance, the hydrostatic limits of a 4:1 methanol-ethanol solvent mixture, a common medium for such reactions, increase with temperature, reaching 17 GPa at 100 °C. researchgate.net This demonstrates that modest heating can significantly alter the physical properties of the reaction medium under pressure. researchgate.net

SubstrateCatalyst SystemTemperature (°C)Pressure (atm/bar)OutcomeReference
4-ChromanoneMsDPEN–Cp*Ir complex6015 atmCompleted in 24 h, 99% ee nih.gov
Acetophenone(S)-TolBINAP/(S,S)-DPEN–Ru(II)3045 atmHigh yield and selectivity nih.gov
4-ChromanoneRu(OTf)(S,S)-TsDpen5017 atmQuantitative yield, 98% ee nih.gov
Various KetonesIron-based macrocyclic ligand45-6550 barHigh yields and enantioselectivities acs.org
AcetophenoneIridium complex with P,N,O-ligandRoom Temp.30 barHigh ee (92%) mdpi.com

Catalyst Recycling and Reusability in Heterogeneous and Homogeneous Systems

The ability to recycle and reuse catalysts is a cornerstone of green chemistry and process intensification, as it reduces waste and lowers production costs. Significant efforts have been made to develop both heterogeneous and homogeneous catalytic systems that exhibit high stability and can be easily recovered and reused.

Heterogeneous catalysts, by their nature, are often easier to separate from the reaction mixture. For example, a Pt/TiO2 catalyst used for the hydrogenation of 4-methoxyacetophenone was found to be highly stable and could be recycled at least four times without a noticeable loss in activity or enantioselectivity. researchgate.net In another study, a hafnium-based polymeric nanocatalyst (PhP-Hf) was developed for the conversion of 4′-methoxypropiophenone, an analogue of the target compound. This catalyst could be recycled at least five times, demonstrating its potential for industrial applications. nih.gov

While homogeneous catalysts can offer superior activity and selectivity, their separation from the product can be challenging. However, innovative solutions are being developed. For instance, a water-soluble ruthenium(II) catalyst system used for the asymmetric transfer hydrogenation of aromatic ketones in aqueous media was found to be reusable. bohrium.com The broader field of catalyst recycling offers insights that can be applied here. For example, methods for recycling copper-based methanol catalysts involve steps like roasting and acid leaching to recover valuable metals, which can then be used to prepare fresh catalysts. google.comgoogle.com Similarly, homogeneous iron catalysts used in the depolymerization of PET with ethanol (B145695) have shown potential for recycling, suggesting that transesterification processes can be made more sustainable. rsc.org The development of robust catalysts that maintain their performance over multiple cycles is a key objective in the synthesis of fine chemicals like this compound.

Stereochemical Aspects and Chiral Resolution Techniques

Enantioselective Synthesis Strategies for 1-(4-Methoxymethylphenyl)ethanol

Enantioselective synthesis aims to produce a single enantiomer directly, thereby avoiding the loss of 50% of the material inherent in classical resolution of a racemate.

Substrate-controlled stereoselectivity in the context of this compound typically involves the asymmetric reduction of its corresponding prochiral ketone, 4'-methoxymethylacetophenone. In these reactions, the structure of the substrate and the chiral environment provided by the catalyst dictate the stereochemical outcome.

A prominent example of this strategy is the use of biocatalysts, where enzymes such as alcohol dehydrogenases (ADHs) or whole-cell systems containing these enzymes reduce the ketone to the alcohol with high enantioselectivity. The enzyme's active site is inherently chiral and binds the substrate in a specific orientation, leading to the preferential formation of one enantiomer. For instance, studies on the closely related substrate 4'-methoxyacetophenone (B371526) have demonstrated the efficacy of this approach. The biocatalytic reduction using immobilized cells of the yeast Rhodotorula sp. has been shown to produce (S)-1-(4-methoxyphenyl)ethanol with high yield (98.3%) and excellent enantiomeric excess (>99%) under optimized conditions. nih.gov This method leverages a biological system to control the stereochemistry, offering a green and highly selective route to the chiral alcohol.

Table 1: Optimized Conditions for Enantioselective Reduction of 4'-Methoxyacetophenone

ParameterOptimal Value
BiocatalystImmobilized Rhodotorula sp. AS2.2241
Co-solvent5.0% (v/v) 1-(2'-hydroxy)ethyl-3-methylimidazolium nitrate
Buffer pH8.5
Temperature25 °C
Substrate Conc.12 mM
Result
Product Yield98.3%
Enantiomeric Excess (ee)>99% (S)-enantiomer

Data derived from a study on the analogous compound 4'-methoxyacetophenone. nih.gov

Auxiliary-mediated asymmetric induction is a powerful strategy in which a chiral auxiliary is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

For the synthesis of this compound, this could be conceptualized by first preparing a chiral ester. For example, a derivative of 4-methoxymethylbenzoic acid could be coupled with a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. wikipedia.orgnih.gov The resulting chiral imide or amide can then undergo a diastereoselective reaction, for instance, a stereoselective alkylation or reduction. The chiral auxiliary forces the incoming reagent to approach from a specific face, leading to the formation of a new stereocenter with a high degree of control. Finally, cleavage of the auxiliary group—for example, by hydrolysis or reduction—would release the desired enantiomer of this compound. nih.govharvard.edu This method allows for the rational design of a synthesis to target either the (R)- or (S)-enantiomer by selecting the appropriate enantiomer of the chiral auxiliary. researchgate.net

Chiral Resolution Methodologies

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org

The most common method for chiral resolution is the formation of diastereomeric salts. wikipedia.org Since enantiomers have identical physical properties, they cannot be separated by standard techniques like crystallization. However, by reacting the racemic mixture with a single, pure enantiomer of a chiral resolving agent, a pair of diastereomers is formed. Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization. researchgate.netwikipedia.org

For a racemic alcohol like this compound, direct salt formation is not possible. The alcohol must first be derivatized to an acidic or basic compound. A common strategy involves reacting the alcohol with a cyclic anhydride, such as phthalic anhydride, to form a chiral phthalate (B1215562) half-ester. This new racemic carboxylic acid can then be resolved by reacting it with an enantiomerically pure chiral base, like (+)- or (-)-1-phenylethylamine or brucine. libretexts.org The two resulting diastereomeric salts, for example, [(R)-alcohol-(R,R)-acid salt] and [(S)-alcohol-(R,R)-acid salt], will have different solubilities. One salt will preferentially crystallize from a suitable solvent. After separation by filtration, the pure diastereomeric salt is treated with a strong acid to break the salt linkage, regenerating the resolving agent and yielding the enantiomerically pure acidic derivative. Finally, hydrolysis of the ester linkage liberates the pure enantiomer of this compound.

Kinetic resolution is a dynamic process that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

A highly effective method for the kinetic resolution of secondary alcohols is lipase-catalyzed transesterification. Lipases are enzymes that can catalyze esterification or transesterification reactions with high enantioselectivity. In a typical setup, the racemic alcohol is placed in an organic solvent with an acyl donor (e.g., vinyl acetate) and a lipase (B570770). The enzyme will selectively acylate one enantiomer at a much faster rate than the other.

For example, an efficient kinetic resolution for the structurally similar 1-(4-methoxyphenyl)ethanol (B1200191) (MOPE) has been developed using the immobilized lipase Novozym 40086. nih.gov Under optimized conditions, this system achieved an outstanding enantiomeric excess of the remaining substrate (eeS) of 99.87% at a conversion of 56.71%. nih.gov This means the unreacted (S)-alcohol is obtained with very high purity, while the (R)-enantiomer is converted to its corresponding acetate. The two can then be separated.

Table 2: Optimized Conditions for Lipase-Catalyzed Kinetic Resolution of 1-(4-Methoxyphenyl)ethanol

ParameterOptimal Value
EnzymeNovozym 40086 (immobilized lipase)
Acyl DonorVinyl acetate
Solventn-Hexane
Temperature35°C
Substrate Molar Ratio (Alcohol:Acyl Donor)1:6
Reaction Time2.5 h
Result
Substrate Enantiomeric Excess (eeS)99.87%
Conversion (c)56.71%

Data from a study on the analogous compound 1-(4-methoxyphenyl)ethanol. nih.gov

A significant drawback of standard kinetic resolution is that the maximum theoretical yield for a single enantiomer is only 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of up to 100% of a single, desired enantiomer.

For secondary alcohols like this compound, DKR is often achieved by coupling a lipase-catalyzed transesterification with a metal-based racemization catalyst. nih.gov A common and effective combination is the use of Candida antarctica lipase B (often immobilized as Novozym 435) for the resolution and a ruthenium complex, such as the Shvo catalyst, for the racemization. nih.govnih.gov

In this one-pot process, the lipase selectively converts one enantiomer (e.g., the R-enantiomer) to its ester. Simultaneously, the ruthenium catalyst continuously converts the unreactive S-enantiomer back into the racemic mixture. This racemization loop ensures that the substrate for the lipase is constantly replenished, allowing the reaction to proceed until, theoretically, all of the starting material is converted into a single enantiomer of the product ester. A large-scale DKR of (rac)-1-phenylethanol using this strategy resulted in a 97% yield of the (R)-acetate with an enantiomeric excess of 99.8%. nih.gov Another approach involves using zeolites as catalysts for the racemization step, which can be combined with enzymatic resolution to achieve a similar outcome.

Enantiomeric Excess Determination and Optical Purity Analysis

Once the enantiomers are separated via chiral chromatography, the next step is to determine the enantiomeric excess (ee) and assess the optical purity of the sample. Enantiomeric excess is a measure of the purity of a chiral substance and is defined as the absolute difference between the mole fractions of each enantiomer.

The enantiomeric excess can be calculated from the areas of the two peaks corresponding to the enantiomers in the chromatogram. The formula for calculating enantiomeric excess is:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations or peak areas of the R and S enantiomers, respectively.

For instance, a sample of (S)-1-(4-Methoxy-phenyl)-ethanol was determined to have a 96.2% enantiomeric excess, indicating a significant predominance of the S isomer. rsc.org The determination of enantiomeric excess is crucial for understanding the stereochemical outcome of a reaction and for ensuring the quality of enantiomerically pure compounds.

Optical purity is a concept closely related to enantiomeric excess and is often used interchangeably, although they are technically different. Optical purity is determined by measuring the optical rotation of a sample using a polarimeter and comparing it to the specific rotation of the pure enantiomer. The specific rotation of (S)-1-(4-Methoxy-phenyl)-ethanol has been reported as [α]D25 = -35.8 (c = 1.00 in CHCl3). rsc.org

Chemical Transformations and Mechanistic Studies of 1 4 Methoxymethylphenyl Ethanol

Reactivity Profiling of the Hydroxyl and Methoxymethyl Functional Groups

The hydroxyl and methoxymethyl groups are the primary sites for a variety of chemical transformations, including elimination, substitution, and redox reactions.

The dehydration of 1-(4-methoxymethylphenyl)ethanol to form 4-(1-ethenyl)-1-(methoxymethyl)benzene is a characteristic reaction of its secondary benzylic alcohol structure. This transformation is typically acid-catalyzed and proceeds through an elimination mechanism.

Mechanism:

Given that this compound is a secondary benzylic alcohol, its dehydration predominantly follows an E1 (unimolecular elimination) pathway. The stability of the resulting carbocation intermediate is a key factor driving this mechanism. The steps are as follows:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, such as sulfuric acid or phosphoric acid, forming a good leaving group (an alkyloxonium ion).

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary benzylic carbocation. This carbocation is resonance-stabilized by the adjacent phenyl ring, which significantly lowers the activation energy for this step, making it the rate-determining step of the reaction.

Deprotonation: A weak base, which can be a water molecule or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the carbocation. This results in the formation of a π-bond and yields the final alkene product, 4-(1-ethenyl)-1-(methoxymethyl)benzene.

The E1 mechanism is favored over the E2 (bimolecular elimination) mechanism for secondary and tertiary alcohols because it proceeds through a more stable carbocation intermediate. Primary alcohols, which would form highly unstable primary carbocations, tend to favor the E2 pathway.

Stereochemical Outcomes:

The stereochemistry of E1 reactions is influenced by the planar nature of the carbocation intermediate. Because the carbocation is sp²-hybridized and planar, the subsequent deprotonation can occur from either side of the molecule. However, the reaction generally leads to the formation of the most thermodynamically stable alkene. In the case of this compound dehydration, only one alkene product is possible due to the structure of the molecule.

If the starting alcohol were chiral and the elimination could lead to geometric isomers (E/Z), the E1 mechanism would typically yield a mixture of both, with the more stable trans (E) isomer being the major product due to reduced steric strain. This is because there is free rotation around the single bond in the carbocation intermediate, allowing it to adopt the most stable conformation before the proton is removed.

Factors Influencing Dehydration:

Acid Catalyst: Strong, non-nucleophilic acids are preferred to avoid competing substitution (SN1) reactions.

Temperature: Higher temperatures favor elimination over substitution. The dehydration of similar alcohols like 1-phenylethanol (B42297) is often carried out at temperatures between 180°C and 300°C.

Solvent: The choice of solvent can influence the reaction, with some studies exploring ionic liquids as effective media for benzyl (B1604629) alcohol dehydration.

The dehydration reaction is a critical transformation, providing a route to vinyl-substituted aromatic compounds that are valuable monomers for polymerization and intermediates in further organic synthesis.

Functional Group Interconversions and Derivatization Strategies

The secondary alcohol in this compound is a versatile functional group that can be converted into various other functionalities, enabling the synthesis of a diverse range of derivatives. These transformations are crucial for altering the molecule's properties for applications in materials science, medicinal chemistry, and as synthetic intermediates.

Esterification: One of the most common derivatization strategies for alcohols is esterification. This compound can react with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. The reaction with a carboxylic acid, known as Fischer esterification, is typically catalyzed by a strong acid and is reversible. For a more efficient and irreversible reaction, acyl chlorides or anhydrides are used, often in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct.

Reaction: this compound + R-COCl → 1-(4-Methoxymethylphenyl)ethyl ester + HCl

This derivatization is often employed to create derivatives for analytical purposes, such as in chromatography, or to produce compounds with specific biological activities or material properties.

Etherification: The hydroxyl group can also be converted into an ether. The Williamson ether synthesis is a classic method where the alcohol is first deprotonated with a strong base (like sodium hydride, NaH) to form an alkoxide ion. This nucleophilic alkoxide then reacts with an alkyl halide in an SN2 reaction to form the ether.

Step 1 (Deprotonation): this compound + NaH → Sodium 1-(4-methoxymethylphenyl)ethoxide + H₂

Step 2 (Substitution): Sodium 1-(4-methoxymethylphenyl)ethoxide + R-X → 1-Alkoxy-1-(4-methoxymethylphenyl)ethane + NaX

This method allows for the introduction of a wide variety of alkyl groups.

Conversion to Alkyl Halides: The hydroxyl group can be replaced by a halogen (Cl, Br, I) to form the corresponding alkyl halide. This is a key interconversion as alkyl halides are versatile substrates for various nucleophilic substitution and cross-coupling reactions. Reagents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or concentrated hydrohalic acids (HCl, HBr) can be used. Given the benzylic nature of the alcohol, these reactions often proceed via an SN1 mechanism due to the stability of the intermediate benzylic carbocation.

Reaction with Thionyl Chloride: this compound + SOCl₂ → 1-(1-Chloroethyl)-4-(methoxymethyl)benzene + SO₂ + HCl

Derivatization into Sulfonate Esters: To create an excellent leaving group for subsequent substitution or elimination reactions, the alcohol can be converted into a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base. This transformation occurs without affecting the stereochemistry at the carbon atom bearing the oxygen.

Reaction: this compound + TsCl → 1-(4-Methoxymethylphenyl)ethyl tosylate + Pyridine-HCl

The resulting sulfonate esters are highly reactive towards nucleophiles.

Table of Functional Group Interconversions:

Starting Functional GroupReagent(s)Product Functional GroupReaction Type
Secondary AlcoholCarboxylic Acid/Acid CatalystEsterFischer Esterification
Secondary AlcoholAcyl Chloride/PyridineEsterAcylation
Secondary Alcohol1. NaH; 2. Alkyl HalideEtherWilliamson Ether Synthesis
Secondary AlcoholSOCl₂ or PBr₃Alkyl HalideNucleophilic Substitution
Secondary AlcoholTsCl/PyridineSulfonate Ester (Tosylate)Sulfonylation

These interconversions and derivatization strategies highlight the synthetic utility of this compound as a building block in organic synthesis.

Oxidation and Reduction Pathways of the Secondary Alcohol Moiety

The secondary alcohol group of this compound can undergo both oxidation to a ketone and be formed via the reduction of the corresponding ketone, representing a key redox transformation.

Oxidation to 4'-Methoxyacetophenone (B371526):

The oxidation of the secondary alcohol in this compound yields the corresponding ketone, 4'-methoxyacetophenone. A variety of oxidizing agents can accomplish this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Chromium-Based Reagents: Traditional methods include the use of chromium (VI) reagents like pyridinium (B92312) chlorochromate (PCC) or the Jones reagent (CrO₃ in aqueous acetone). PCC is known for its ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, with minimal over-oxidation.

Manganese-Based Reagents: Manganese dioxide (MnO₂) is a mild and selective reagent for the oxidation of benzylic and allylic alcohols. Given the benzylic nature of the alcohol in this compound, MnO₂ would be an effective choice.

Modern Catalytic Methods: More recent and environmentally benign methods utilize catalytic amounts of a metal catalyst and a stoichiometric co-oxidant. For instance, systems using catalytic 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with Mn(OAc)₃ as the co-oxidant have been shown to be highly effective and chemoselective for oxidizing benzylic and allylic alcohols. Photocatalytic methods using catalysts like Eosin Y and molecular oxygen as the oxidant also provide a green alternative for the selective oxidation of benzylic alcohols.

The general reaction is: this compound + [Oxidizing Agent] → 4'-Methoxyacetophenone

Reduction of 4'-Methoxyacetophenone:

The reverse reaction, the reduction of the ketone 4'-methoxyacetophenone, regenerates the secondary alcohol this compound. This is a fundamental reaction in organic synthesis.

Hydride Reductants: Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder and more selective reagent, typically used in alcoholic solvents, and is sufficient for the reduction of ketones and aldehydes. LiAlH₄ is a much stronger reducing agent and would also effectively reduce the ketone.

Catalytic Hydrogenation: The carbonyl group of an aryl alkyl ketone can be reduced to a methylene (B1212753) group (CH₂) via catalytic hydrogenation over a palladium catalyst, but selective reduction to the alcohol can also be achieved. Catalytic transfer hydrogenation, using a hydrogen donor like isopropyl alcohol in the presence of a catalyst (e.g., magnesium oxide), is another effective method for reducing aryl alkyl ketones to the corresponding alcohols.

Biocatalytic Reduction: A significant area of research involves the enantioselective reduction of prochiral ketones like 4'-methoxyacetophenone to produce a single enantiomer of the alcohol. Various microorganisms, such as Rhodotorula sp., have been utilized as whole-cell biocatalysts to achieve high conversion rates and excellent enantiomeric excess (>99%) for the (S)-enantiomer of 1-(4-methoxyphenyl)ethanol (B1200191). This approach is highly valued in the pharmaceutical industry for the synthesis of chiral building blocks.

Table of Redox Reactions:

TransformationStarting MaterialProductReagent(s) / Catalyst(s)
Oxidation This compound4'-MethoxyacetophenonePCC, MnO₂, Catalytic DDQ/Mn(OAc)₃, Eosin Y/O₂
Reduction 4'-MethoxyacetophenoneThis compoundNaBH₄, LiAlH₄, Catalytic Hydrogenation
Enantioselective Reduction 4'-Methoxyacetophenone(S)-1-(4-Methoxymethylphenyl)ethanolRhodotorula sp. AS2.2241 cells

Studies on Reaction Intermediates and Transition States

The investigation into reaction intermediates and transition states is fundamental to understanding the precise pathways of chemical transformations. For derivatives of this compound, these studies often focus on the generation and fate of transient species, such as carbocations or other reactive intermediates, which dictate the final product distribution and reaction kinetics. Elucidating the structure and energetics of these fleeting species provides critical insights into the reaction mechanism.

Spectroscopic Probes for Transient Species

The direct observation of short-lived reaction intermediates is a significant challenge that is often addressed using time-resolved spectroscopic techniques. In the context of transformations involving the 4-(methoxymethyl)phenyl moiety, mechanistic studies have successfully characterized transient species, providing a window into the reaction pathway.

One notable investigation focused on the enzymatic oxidation of 4-(methoxymethyl)phenol (B1201506) by vanillyl-alcohol oxidase, a process that shares the core chemical group of interest. During the anaerobic reduction of the enzyme by 4-(methoxymethyl)phenol, a distinct spectral intermediate was observed. nih.gov This transient species is proposed to be a binary complex composed of a p-quinone methide intermediate and the reduced enzyme. nih.gov Deconvolution of its spectral features revealed a characteristic pH-independent absorption maximum (λmax). nih.gov

ParameterValueDescription
λmax 364 nmThe wavelength of maximum absorption for the transient intermediate.
ε364 nm 46 mM-1 cm-1The molar extinction coefficient at the absorption maximum.
Rate of Formation 3.3 s-1The first-order rate constant for the formation of the intermediate during flavin reduction.
Rate of Decay (Anaerobic) 0.01 s-1The slow first-order rate constant for the anaerobic decay of the intermediate.
Rate of Reoxidation 1.5 x 105 M-1 s-1The second-order rate constant for the reoxidation of the reduced enzyme-intermediate complex.

This data originates from the study of the enzymatic oxidation of 4-(methoxymethyl)phenol, which generates a p-quinone methide intermediate. nih.gov

This spectroscopic and kinetic evidence was crucial in proposing a ternary complex mechanism where the rate-limiting step is the reduction of the flavin co-factor, leading to the formation of the p-quinone methide intermediate. nih.gov The rapid reoxidation of this complex facilitates product release and completes the catalytic cycle. nih.gov

Trapping Experiments and Isotopic Labeling Studies

While direct spectroscopic observation provides invaluable data, trapping experiments and isotopic labeling are complementary techniques used to confirm the existence of proposed intermediates and elucidate the fine details of reaction mechanisms and transition states.

Trapping Experiments

Isotopic Labeling Studies

Isotopic labeling involves replacing one or more atoms in a reactant with one of its isotopes (e.g., replacing ¹H with ²H, or ¹⁶O with ¹⁸O) to trace the path of atoms throughout a reaction. In the study of the enzymatic oxidation of 4-(methoxymethyl)phenol, isotopic labeling using H₂¹⁸O was employed to determine the origin of the oxygen atom in the final 4-hydroxybenzaldehyde (B117250) product. nih.gov The results conclusively showed that the carbonylic oxygen atom was incorporated from a water molecule from the solvent, rather than from the methoxymethyl group or another source. nih.gov This finding was critical in distinguishing between possible mechanistic pathways and supported the formation of the p-quinone methide intermediate, which is subsequently attacked by water. nih.gov

Further specific isotopic labeling studies on non-enzymatic reactions of this compound, such as determining kinetic isotope effects (KIE) to probe transition state structures in solvolysis, are not prominently featured in the available literature.

Advanced Spectroscopic and Chromatographic Methodologies for Structural and Purity Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. For 1-(4-Methoxymethylphenyl)ethanol, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of the proton and carbon framework, as well as the connectivity between atoms.

Stereochemical Assignment via NMR Anisotropy and Chiral Shift Reagents

Since this compound contains a chiral center at the carbon bearing the hydroxyl group, it can exist as two enantiomers (R and S). Determining the stereochemistry is a critical aspect of its characterization.

NMR Anisotropy: Techniques like the Mosher's ester analysis can be used. In this method, the alcohol is reacted with a chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric esters. The magnetically anisotropic phenyl group of the MTPA reagent causes differential shielding/deshielding of the protons near the chiral center in the two diastereomers. By analyzing the differences in the ¹H NMR chemical shifts of the resulting esters, the absolute configuration of the original alcohol can be determined.

Chiral Shift Reagents (CSRs): Lanthanide-based chiral shift reagents (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) can be added to the NMR sample. These reagents form a complex with the alcohol, and the chiral environment of the reagent induces separation of the NMR signals of the two enantiomers, allowing for the determination of enantiomeric purity (enantiomeric excess, ee).

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of the parent ion, often to within a few parts per million (ppm). This accuracy allows for the determination of the elemental formula of this compound (C₁₀H₁₄O₂), distinguishing it from other compounds that may have the same nominal mass. The exact mass is a critical piece of data for confirming the identity of a newly synthesized compound.

Table 2: HRMS Data for this compound

Molecular Formula Calculated Exact Mass [M+H]⁺ Observed Exact Mass

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is used to analyze the fragmentation patterns of a selected parent ion. In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. This fragmentation provides valuable information about the compound's structure.

Key fragmentation pathways for this compound would likely include:

Loss of a methyl group (-CH₃): Resulting in a significant fragment ion.

Loss of water (H₂O): A common fragmentation for alcohols.

Cleavage of the methoxymethyl group: This can occur through the loss of a methoxy (B1213986) radical (•OCH₃) or formaldehyde (B43269) (CH₂O).

Benzylic cleavage: Cleavage of the C-C bond between the aromatic ring and the ethanol (B145695) side chain.

The resulting fragmentation pattern serves as a "fingerprint" that helps to confirm the structure and connectivity of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. For this compound, the IR spectrum would be expected to show several key absorption bands:

A broad, strong band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

C-H stretching vibrations for the aromatic and aliphatic protons, typically in the 2850-3100 cm⁻¹ region.

A strong C-O stretching vibration for the alcohol at approximately 1050-1150 cm⁻¹.

Another strong C-O stretching vibration for the ether linkage of the methoxymethyl group, also in the 1000-1200 cm⁻¹ region.

Peaks in the 1450-1600 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While the O-H stretch is often weak in Raman, the aromatic ring vibrations typically produce strong and sharp signals, making Raman an excellent tool for analyzing the substitution pattern of the phenyl ring. The symmetric vibrations of the C-O-C ether linkage may also be more prominent in the Raman spectrum compared to the IR spectrum.

Table 3: Key Vibrational Spectroscopy Bands for this compound

Functional Group Technique Expected Wavenumber (cm⁻¹) Description
Alcohol O-H IR 3200-3600 Strong, Broad
Aromatic C-H IR/Raman 3000-3100 Medium to Weak
Aliphatic C-H IR/Raman 2850-2970 Medium to Strong
Aromatic C=C IR/Raman 1450-1600 Medium to Strong
Alcohol C-O IR 1050-1150 Strong

Correlation of Spectral Features with Molecular Conformation

The molecular conformation of this compound, defined by the torsional angles between the phenyl ring and the ethanol side chain, profoundly influences its spectroscopic properties. Techniques such as Nuclear Magnetic Resonance (NMR) and microwave spectroscopy, combined with computational modeling, allow for a detailed correlation between spectral data and the molecule's preferred spatial arrangement.

In principle, the conformational landscape of substituted phenylethanols is determined by weak intramolecular forces, including potential hydrogen bonding between the hydroxyl group and the π-system of the aromatic ring. nih.govresearchgate.net For this compound, the key dihedral angles involve rotation around the C(aryl)-C(α) bond and the C(α)-O bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a powerful tool for conformational analysis. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the molecule are sensitive to their local electronic environment, which is dictated by the molecular conformation.

¹H NMR: The chemical shift of the hydroxyl proton (OH) can indicate the presence of intramolecular hydrogen bonding. The coupling constants between the methine proton (H-Cα) and the methyl protons (CH₃), as well as with the aromatic protons, can provide information about the torsional angles.

¹³C NMR: The chemical shifts of the aromatic carbons, particularly the ipso-carbon (C-1) and the ortho-carbons (C-2, C-6), are sensitive to the orientation of the side chain. rsc.org Computational studies on similar substituted benzenes have shown that ¹³C chemical shifts can be calculated for different conformations, and comparison with experimental spectra allows for the identification of the dominant conformer in solution. rsc.org

Microwave Spectroscopy: In the gas phase, rotational spectroscopy provides highly precise data on the moments of inertia of a molecule. nih.gov For a specific conformer of this compound, these moments of inertia are directly related to its atomic coordinates. By comparing experimentally determined rotational constants with those calculated for various theoretical structures (e.g., from ab initio optimizations), the exact geometry of the dominant conformer can be established. Studies on the structurally similar 1-phenyl-2-propanol (B48451) have successfully used this method to identify a single, lowest-energy conformation stabilized by an OH-π interaction. nih.gov

The following table outlines the expected correlation between specific spectral features and the conformation of this compound, based on principles established for analogous molecules.

Table 1: Correlation of Spectral Data with Molecular Conformation of this compound

Spectroscopic Technique Spectral Feature Structural Correlation
¹H NMR Chemical Shift of OH proton Downfield shift may indicate intramolecular H-bonding to the phenyl π-system.
³J(H-Cα, H-Cβ) Coupling Constant Value is dependent on the dihedral angle as described by the Karplus equation.
¹³C NMR Chemical Shifts of Aromatic Carbons Sensitive to the torsional angle between the phenyl ring and the Cα-O bond due to changes in steric and electronic effects. rsc.org

| Microwave Spectroscopy | Rotational Constants (A, B, C) | Directly related to the principal moments of inertia, providing a precise "fingerprint" of a single gas-phase conformer. nih.gov |

In Situ Monitoring of Reaction Progress

Understanding and optimizing the synthesis of this compound, for instance, through the reduction of 4-methoxymethylacetophenone, benefits immensely from in situ reaction monitoring. These techniques allow for real-time tracking of reactant consumption, product formation, and the appearance of any intermediates or byproducts without the need for sampling. nih.gov

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy: This technique is particularly well-suited for monitoring reactions in solution. rsc.org An IR probe inserted directly into the reaction vessel can track the progress of the reduction of 4-methoxymethylacetophenone. The reaction could be monitored by observing the decrease in the intensity of the strong carbonyl (C=O) stretching band of the starting ketone (typically ~1680 cm⁻¹) and the simultaneous increase in the intensity of the O-H stretching band (~3300-3400 cm⁻¹) and the C-O stretching band (~1000-1100 cm⁻¹) of the product alcohol. rsc.orglibretexts.org

NMR Spectroscopy: On-line or in situ NMR allows for highly specific and quantitative monitoring of reactions. magritek.com For the synthesis of this compound, a ¹H NMR spectrum could be acquired at set intervals. This would allow for the quantification of the starting material and product by integrating characteristic signals, such as the acetyl methyl singlet of the ketone and the carbinol quartet and methyl doublet of the alcohol product. magritek.com This provides detailed kinetic data, helps identify reaction endpoints, and can reveal the formation of transient intermediates. researchgate.net

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy, coupled with fiber optic probes, is a robust technique for monitoring industrial processes, including Grignard reactions which could be used for synthesis. acs.org By building a chemometric model (e.g., Partial Least-Squares), NIR can provide real-time concentration data for reactants and products, enabling precise process control. acs.org

Table 2: In Situ Spectroscopic Methods for Monitoring Synthesis of this compound

Technique Monitored Signal (Disappearance) Monitored Signal (Appearance) Key Information Gained
ATR-IR Ketone C=O stretch (~1680 cm⁻¹) Alcohol O-H stretch (~3350 cm⁻¹), C-O stretch (~1050 cm⁻¹) Reaction kinetics, endpoint detection. rsc.org
¹H NMR Acetophenone (B1666503) CH₃ singlet (~2.5 ppm) Alcohol CH(OH) quartet (~4.8 ppm), CH₃ doublet (~1.5 ppm) Kinetics, quantification of all species, intermediate identification. magritek.com

| NIR | Overtone/Combination bands of ketone | Overtone/Combination bands of alcohol | Real-time concentration tracking for process control. acs.org |

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for assessing the purity of this compound. Advanced techniques are required to separate the target compound from impurities and, crucially, to resolve its two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

As this compound is a chiral molecule, possessing a stereogenic center at the carbinol carbon, it exists as a pair of enantiomers, (R)- and (S)-1-(4-Methoxymethylphenyl)ethanol. The separation and quantification of these enantiomers are critical, especially in pharmaceutical contexts. Direct separation is most effectively achieved using HPLC with a Chiral Stationary Phase (CSP). rsc.orglibretexts.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely successful for resolving chiral alcohols. researchgate.netnih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. youtube.com

Method development typically involves screening various mobile phases, often mixtures of a non-polar solvent like n-hexane and an alcohol modifier such as ethanol or isopropanol (B130326). nih.gov The choice of alcohol and its concentration in the mobile phase can significantly impact retention and resolution.

Table 3: Representative Chiral HPLC Method for Enantiomeric Purity

Parameter Condition Purpose
Column Chiralpak AD-H (amylose-based CSP) or similar Provides the chiral environment for enantiorecognition. researchgate.net
Mobile Phase n-Hexane / Ethanol (e.g., 90:10 v/v) Elutes the compounds; the ratio is optimized for resolution and run time. nih.gov
Flow Rate 1.0 mL/min Controls the speed of the separation.
Detection UV at 220 nm or 254 nm The phenyl group provides strong UV absorbance for detection.
Column Temp. 25 °C Temperature can affect enantioselectivity. nih.gov

| Expected Outcome | Baseline separation of (R)- and (S)-enantiomers | Allows for the calculation of enantiomeric excess (e.e.). |

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography is a primary technique for assessing the purity of this compound and analyzing for the presence of volatile starting materials, byproducts, or residual solvents. hpst.czgcms.cz Given its boiling point, the compound is amenable to GC analysis.

A typical GC analysis would use a capillary column with a moderately polar stationary phase, such as one based on polyethylene (B3416737) glycol (e.g., Carbowax) or a phenyl-substituted polysiloxane. upr.edu A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. The method can be optimized to separate the product from potential impurities like unreacted 4-methoxymethylacetophenone, which would have a different retention time due to its different volatility and polarity.

Table 4: Illustrative GC Method for Purity Analysis

Parameter Condition Rationale
Column DB-WAX or HP-5 (30 m x 0.25 mm x 0.25 µm) Choice of stationary phase (polar or non-polar) separates components based on boiling point and polarity.
Carrier Gas Helium or Hydrogen Inert gas to carry the sample through the column.
Inlet Temperature 250 °C Ensures complete and rapid volatilization of the sample.
Oven Program 100 °C hold 2 min, ramp 10 °C/min to 240 °C, hold 5 min Temperature gradient to separate compounds with different boiling points effectively.
Detector Flame Ionization Detector (FID) at 260 °C Universal and sensitive detector for hydrocarbons.

| Analysis Goal | Quantify purity (% area) and detect volatile impurities. | Quality control of synthesized material. hpst.cz |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Profiling

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, provide unequivocal structural confirmation of the analyte and impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the definitive method for identifying volatile compounds. scholarsresearchlibrary.com After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule. For this compound, the fragmentation pattern is predictable based on the behavior of benzyl (B1604629) alcohols. researchgate.netstackexchange.com Key fragments would include:

Molecular Ion (M⁺): The peak corresponding to the intact molecule's mass.

[M-15]⁺: Loss of a methyl group (•CH₃) from the methoxy ether.

[M-45]⁺: Loss of the •CH(OH)CH₃ radical.

Base Peak: A prominent peak often arises from a stable fragment. For benzyl alcohols, a common fragmentation pathway involves the loss of a radical adjacent to the oxygen, followed by rearrangement. A significant peak at m/z 121, corresponding to the [CH₂OC₆H₄CH₂]⁺ fragment, is plausible. The fragment at m/z 107 (loss of H₂O and a methyl radical) and the tropylium-like ion at m/z 79 are also characteristic of related structures. scholarsresearchlibrary.comstackexchange.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is advantageous for analyzing thermally unstable compounds or impurities that are not sufficiently volatile for GC. pubcompare.airesearchgate.net It can be directly coupled with the chiral HPLC separation (LC-MS) to confirm the identity of the separated enantiomers. Using softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), LC-MS typically generates a strong signal for the protonated molecule [M+H]⁺ or adducts (e.g., [M+Na]⁺), providing molecular weight information with minimal fragmentation. This makes it ideal for confirming the mass of the main component and any non-volatile byproducts in a mixture.


Theoretical and Computational Chemistry Studies of 1 4 Methoxymethylphenyl Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of electrons within a molecule, which in turn governs its structure and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. mdpi.comwikipedia.org It offers a balance between accuracy and computational cost, making it suitable for calculating the ground state properties of medium-sized molecules like 1-(4-Methoxymethylphenyl)ethanol. wikipedia.org

The primary application of DFT in this context is to determine the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. nih.gov From this optimized geometry, various ground state properties can be calculated. DFT methods, such as the popular B3LYP functional combined with a basis set like 6-31G(d,p), are routinely used to predict bond lengths, bond angles, and dihedral angles. nih.gov For this compound, these calculations would reveal the precise spatial relationship between the phenyl ring, the ethanol (B145695) side chain, and the methoxymethyl group.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative Data) This table presents hypothetical data based on typical DFT calculations for similar aromatic alcohols. Actual values would be obtained from a specific DFT calculation.

ParameterDescriptionPredicted Value
C-O (hydroxyl) Bond LengthThe length of the bond between the carbon and oxygen of the alcohol group.1.43 Å
O-H (hydroxyl) Bond LengthThe length of the bond between the oxygen and hydrogen of the alcohol group.0.96 Å
C-C-O Bond AngleThe angle formed by the phenyl carbon, the adjacent side-chain carbon, and the hydroxyl oxygen.109.5°
C-O-C (ether) Bond AngleThe angle of the ether linkage in the methoxymethyl group.111.8°

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, while computationally more demanding than DFT, can provide highly accurate energy predictions. mdpi.com Techniques like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered the "gold standard" for energy calculations. nih.gov

For this compound, high-accuracy ab initio calculations would be employed to determine the relative energies of different conformational isomers with a high degree of confidence. This is crucial for understanding which shapes the molecule is most likely to adopt. For example, the energy difference between conformers where the hydroxyl group is oriented differently with respect to the phenyl ring can be calculated with precision, often to within a fraction of a kcal/mol. nih.gov

The reactivity of a molecule is largely dictated by its electronic properties. DFT calculations can provide a detailed picture of how charge is distributed across the molecule and identify the orbitals most involved in chemical reactions. mdpi.com

Charge Distribution: The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing charge distribution. malayajournal.org It maps the electrostatic potential onto the electron density surface of the molecule. For this compound, an MEP map would likely show regions of negative potential (nucleophilic sites) around the oxygen atoms of the hydroxyl and methoxymethyl groups, indicating where the molecule is susceptible to attack by electrophiles. malayajournal.org Conversely, regions of positive potential would be found around the acidic hydrogen of the hydroxyl group.

Frontier Molecular Orbital (FMO) Analysis: FMO theory simplifies the picture of reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons (nucleophilicity).

The LUMO is the innermost empty orbital and represents the molecule's ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org For this compound, the HOMO would likely be localized on the electron-rich phenyl ring and the oxygen atoms, while the LUMO would be distributed over the aromatic ring's anti-bonding system.

Table 2: Illustrative Frontier Orbital Energies for this compound This table contains representative values to illustrate the output of FMO analysis.

OrbitalEnergy (eV)Implication for Reactivity
HOMO-8.5 eVRegion of electron donation (nucleophilic character), likely centered on the phenyl ring and oxygen atoms.
LUMO-0.5 eVRegion of electron acceptance (electrophilic character), associated with the π* orbitals of the phenyl ring.
HOMO-LUMO Gap8.0 eVIndicates high kinetic stability.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various shapes or conformations through the rotation of single bonds. Understanding these dynamics is crucial for predicting a molecule's physical properties and biological interactions.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule. q-chem.com It involves systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the molecule's energy at each step, while allowing all other geometric parameters to relax. q-chem.comnih.gov

For this compound, several key dihedral angles could be scanned to identify stable conformers. A critical scan would involve rotating the C-O bond of the ethanol side chain to map the energy profile of the hydroxyl group's orientation relative to the phenyl ring. The results of such a scan are typically plotted as energy versus the dihedral angle, revealing energy minima (stable conformers) and energy maxima (transition states between conformers). researchgate.net

Table 3: Hypothetical Potential Energy Surface Scan Data for Rotation Around the Phenyl-C(ethanol) Bond This table illustrates the kind of data generated from a PES scan, showing energy minima corresponding to stable conformers.

Dihedral Angle (H-O-C-C)Relative Energy (kcal/mol)Conformation Type
60°0.00Global Minimum (staggered)
120°3.5Transition State (eclipsed)
180°0.5Local Minimum (staggered)
300°3.5Transition State (eclipsed)

The three-dimensional structure of this compound is stabilized by various non-covalent interactions. Of particular interest is the potential for intramolecular hydrogen bonding. An intramolecular hydrogen bond could form between the hydrogen atom of the hydroxyl group (the donor) and the ether oxygen atom of the methoxymethyl group (the acceptor).

The existence and strength of such a bond can be investigated computationally. Geometric criteria, such as a short distance between the hydrogen and acceptor atom (typically < 2.5 Å) and a favorable bond angle (close to 180°), can indicate the presence of a hydrogen bond. nih.gov Computational methods like Atoms in Molecules (AIM) theory can be used to further characterize the interaction by analyzing the electron density at critical points between the atoms involved. rsc.org The formation of an intramolecular hydrogen bond would significantly stabilize a particular conformer, making it more populated at equilibrium.

Solvent Effects on Conformational Preferences

The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical and chemical properties. For a flexible molecule like this compound, various conformations exist due to rotation around single bonds. The relative stability of these conformers can be significantly influenced by the surrounding solvent environment.

Computational methods, particularly Density Functional Theory (DFT), are employed to explore these solvent effects. These studies often utilize either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, capturing the bulk electrostatic effects of the solvent on the solute. nih.gov Explicit solvent models, on the other hand, involve including a number of individual solvent molecules around the solute, allowing for the investigation of specific solute-solvent interactions like hydrogen bonding. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in mapping the energetic landscape of chemical reactions. This involves identifying stable reactants, products, and intermediates, as well as the high-energy transition states that connect them.

Prediction of Reaction Barriers and Kinetic Selectivity

The rate and selectivity of a chemical reaction are governed by the energy barriers of the possible reaction pathways. Theoretical calculations can predict these barriers, providing insights into the kinetic feasibility of a reaction. For reactions involving compounds structurally similar to this compound, DFT calculations have been successfully used to determine reaction barriers.

For example, in the ruthenium-catalyzed β-alkylation of 1-phenyl ethanol with benzyl (B1604629) alcohol, DFT calculations were used to evaluate the energy barriers for different proposed mechanisms. The calculations indicated that the rate-determining step was the alcoholysis path, with a calculated barrier that was in good agreement with the experimentally determined value. researchgate.net

Similarly, kinetic modeling of the carbonylation of 1-(4-isobutylphenyl)ethanol, a structurally related compound, has been performed to understand the influence of various reaction parameters on the reaction rate. researchgate.net Such models, often developed in conjunction with experimental data, can satisfactorily predict the concentration profiles of reactants and products over time.

The following table presents data from a kinetic study on the carbonylation of 1-(4-isobutylphenyl)ethanol, illustrating the type of information that can be obtained and used in reaction modeling.

Temperature (K)Initial IBPE Concentration (kmol/m³)Catalyst Concentration (kmol/m³)CO Partial Pressure (MPa)
3780.2241.121 x 10⁻³5.4
3880.2241.121 x 10⁻³5.4
3980.2241.121 x 10⁻³5.4
Data adapted from a study on the carbonylation of 1-(4-isobutylphenyl)ethanol. researchgate.net

Elucidation of Catalytic Mechanisms

Computational studies are pivotal in unraveling the step-by-step mechanisms of catalytic reactions. A relevant example is the enzymatic oxidative demethylation of 4-(methoxymethyl)phenol (B1201506) by vanillyl-alcohol oxidase (VAO). wur.nl While not involving this compound directly, this reaction provides a model for the catalytic transformation of a very similar substrate.

The proposed mechanism for the VAO-catalyzed reaction involves the following key steps:

The phenolate (B1203915) form of the substrate binds to the enzyme's active site.

A hydride is transferred from the benzylic carbon to the flavin adenine (B156593) dinucleotide (FAD) cofactor, resulting in a p-quinone methide intermediate and reduced FAD.

A water molecule, activated by an amino acid residue (Asp-170), attacks the Cα atom of the intermediate. wur.nl

This is followed by the reoxidation of the FAD cofactor by molecular oxygen.

Stopped-flow kinetics analysis has been employed to study the rates of these processes, providing further support for the proposed mechanism. wur.nl

QSAR and QSPR Studies for Structure-Reactivity Relationships (without biological activity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods aimed at correlating the chemical structure of a series of compounds with their activity or properties, respectively. These models are built using statistical methods and molecular descriptors that quantify various aspects of a molecule's structure.

While specific QSAR/QSPR studies for this compound are not documented, the methodology has been widely applied to related classes of compounds like substituted phenols and alcohols. nih.govnih.govresearchgate.netnih.gov For non-biological reactivity, QSPR models can be developed to predict properties such as boiling point, water solubility, and chromatographic retention indices. nih.gov

The process of building a QSPR model involves:

Data Set Selection: A series of structurally related compounds with known properties is chosen.

Descriptor Generation: A variety of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that relates the descriptors to the property of interest.

Model Validation: The predictive power of the model is assessed using statistical techniques like cross-validation.

For substituted phenyl derivatives, descriptors such as polarizability have been used to create QSAR models. researchgate.net For aliphatic alcohols, topological indices derived from graph theory have been successfully used to predict various physicochemical properties. nih.gov These approaches could be applied to a series of substituted phenyl ethanols, including this compound, to develop predictive models for their reactivity and physical properties.

The following table lists some common molecular descriptors that could be used in a QSPR study of substituted phenyl ethanols.

Descriptor TypeExamplesInformation Encoded
ConstitutionalMolecular Weight, Atom CountsBasic composition of the molecule
TopologicalConnectivity Indices, Shape IndicesAtom connectivity and molecular shape
GeometricMolecular Surface Area, Molecular Volume3D size and shape of the molecule
ElectronicDipole Moment, Polarizability, HOMO/LUMO EnergiesElectron distribution and reactivity

Future Research Directions and Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary objective in modern organic synthesis is the development of processes that are both environmentally benign and efficient in their use of raw materials. The principle of atom economy, which measures the amount of starting material that becomes incorporated into the final product, is a central tenet of green chemistry. For the synthesis of 1-(4-Methoxymethylphenyl)ethanol, this translates to moving away from traditional stoichiometric reductants that generate significant waste.

Future research will likely focus on catalytic hydrogenation and transfer hydrogenation methods, which utilize molecular hydrogen or safe hydrogen donors like isopropanol (B130326) and formic acid, respectively. nih.gov These processes offer high atom economy, with the only byproduct often being water or a recyclable solvent. nih.gov The challenge lies in developing robust and reusable catalysts that can operate under mild conditions (low temperature and pressure) without sacrificing yield or selectivity. Biocatalytic routes, employing enzymes such as ketoreductases (KREDs), also represent a highly sustainable approach. researchgate.net These enzymatic reductions can often be performed in aqueous media at ambient temperature and pressure, significantly reducing the environmental footprint of the synthesis. researchgate.net

A comparative look at potential synthetic strategies highlights the advantages of these modern approaches:

Synthetic RouteReducing AgentTypical ByproductsAtom EconomySustainability Profile
Stoichiometric ReductionSodium borohydride (B1222165) (NaBH₄)Borate saltsLowHigh waste generation
Catalytic HydrogenationMolecular Hydrogen (H₂)Minimal (water if any)Very HighExcellent, if H₂ is from renewable sources
Catalytic Transfer HydrogenationIsopropanolAcetone (recyclable)HighGood, uses common and safe reagents
Biocatalytic ReductionGlucose (with cofactor regeneration)Water, CO₂HighExcellent, uses renewable resources

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, achieving high enantioselectivity in the synthesis of this compound is paramount. The asymmetric reduction of the prochiral ketone, 4'-methoxymethylacetophenone, is the key step in establishing this stereocenter. rsc.org While significant progress has been made, the quest for more efficient and versatile catalysts continues.

Future research will explore new classes of chiral ligands for metal-based catalysts (e.g., Ruthenium, Iridium, Rhodium) and novel organocatalysts. nih.govrsc.org The goal is to develop systems that provide near-perfect enantioselectivity (>99% ee) under industrially viable conditions. This includes catalysts that are tolerant of a wider range of substrates and functional groups, are more stable, and have higher turnover numbers (TON) and turnover frequencies (TOF). nih.gov The development of catalysts based on earth-abundant and non-toxic metals is also a critical area of research, aligning with sustainability goals. Furthermore, the use of ketoreductases (KREDs) offers a powerful alternative, as these enzymes can exhibit exquisite stereoselectivity. researchgate.net Future work in this area will involve enzyme engineering and directed evolution to tailor KREDs for specific substrates like 4'-methoxymethylacetophenone, potentially overcoming limitations of existing enzymes. researchgate.net

Integration of Machine Learning and AI in Synthetic Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize synthetic chemistry. gcande.orgnih.gov These computational tools can process vast amounts of chemical data to identify patterns and make predictions that are beyond human intuition. gcande.org For the synthesis of this compound, AI can be applied in several ways:

Retrosynthetic Analysis: AI algorithms can propose novel and efficient synthetic routes by analyzing the target molecule's structure and searching through a virtual database of chemical reactions. nih.gov

Catalyst Design: Machine learning models can predict the performance of a catalyst based on its structure. chemistryworld.com This allows for the in silico screening of large virtual libraries of potential ligands or enzyme variants, accelerating the discovery of new, highly selective catalysts. gcande.orgsciencedaily.com

Reaction Optimization: AI can be used to build predictive models that identify the optimal reaction conditions (e.g., temperature, solvent, catalyst loading) to maximize yield and enantioselectivity, reducing the need for extensive and time-consuming experimental screening. youtube.com

The challenge in this field is the need for large, high-quality datasets to train the AI models. youtube.com As more experimental data becomes available in standardized formats, the predictive power of these tools will continue to grow, making them indispensable for designing the next generation of chemical syntheses. nih.gov

Advanced Mechanistic Investigations at the Molecular Level

A deep understanding of the reaction mechanism is fundamental to the rational design of better catalysts and processes. For the asymmetric reduction of ketones, future research will employ a combination of advanced spectroscopic techniques and computational chemistry to elucidate the intricate details of the catalytic cycle. youtube.com

In Situ Spectroscopy: Techniques such as high-resolution NMR, IR, and X-ray absorption spectroscopy can be used to observe the catalyst and substrate as the reaction happens. This allows for the identification of key intermediates and transition states, providing a real-time picture of the catalytic process.

Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the reaction pathway at the molecular level. youtube.com These calculations can help to explain the origin of enantioselectivity by comparing the energies of different transition states that lead to the (R) and (S) enantiomers. nih.gov

By combining experimental and theoretical approaches, chemists can gain unprecedented insight into how catalysts work. nih.govyoutube.com This knowledge is crucial for troubleshooting existing systems and for designing new catalysts with improved activity and selectivity based on a clear understanding of structure-function relationships. nih.gov

Expanding the Scope of Derivatization for New Chemical Entities

This compound, as a chiral building block, serves as a starting point for the synthesis of a wide range of other molecules. The hydroxyl group and the aromatic ring provide reactive handles for further chemical modification. Future research will focus on developing novel derivatization strategies to create new chemical entities with unique properties and potential applications.

This could involve:

Esterification and Etherification: Converting the alcohol into esters and ethers to modify its physical properties (e.g., solubility, volatility) or to introduce new functional groups.

Substitution on the Aromatic Ring: Introducing other substituents onto the phenyl ring to modulate electronic properties or to create new points of attachment for building more complex molecules.

Conversion to other Functional Groups: Transforming the alcohol into other functionalities, such as amines, halides, or alkenes, opens up entirely new avenues for synthesis. For instance, derivatization with reagents like 9-fluorenylmethyl chloroformate can be used for analytical purposes. nih.gov

The exploration of these derivatives could lead to the discovery of new pharmaceuticals, agrochemicals, or materials with enhanced performance. The challenge is to develop selective and high-yielding reactions for these transformations, preserving the hard-won stereochemistry of the alcohol.

Q & A

Q. What are the established synthetic routes for 1-(4-Methoxymethylphenyl)ethanol, and how do reaction conditions affect yield?

Answer:

  • Reduction of Ketones : Sodium borohydride (NaBH₄) reduction of 1-(4-Methoxymethylphenyl)ethanone in ethanol under reflux is a common method. Yields >80% are achievable with strict anhydrous conditions and controlled pH (6–7) to minimize side reactions .
  • Grignard Reaction : Reacting 4-methoxymethylphenylmagnesium bromide with acetaldehyde in tetrahydrofuran (THF) at 0–5°C yields the product. Catalyst activation (e.g., iodine) and solvent purity critically influence yield (60–85%) .
  • Biocatalytic Reduction : Asymmetric reduction using Daucus carota cells in aqueous media produces enantiomerically pure (S)-isomers. Exogenous reductants like glucose enhance enantiomeric excess (ee) to >95% at 25–30°C .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be observed?

Answer:

  • NMR :
    • ¹H NMR : Methoxymethyl protons (OCH₃) appear as a singlet at δ 3.3–3.5 ppm; adjacent CH₂O protons split into a triplet (J = 5–7 Hz) .
    • ¹³C NMR : The methoxymethyl carbon resonates at δ 55–60 ppm, while the ethanol-bearing carbon appears at δ 70–75 ppm .
  • IR : Broad O-H stretch (~3300 cm⁻¹), C-O stretches (1050–1150 cm⁻¹), and aromatic C-H bends (700–800 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peak at m/z 166.1 (C₁₀H₁₄O₂) with fragmentation patterns indicating loss of H₂O (m/z 148) or methoxymethyl groups (m/z 121) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Answer:

  • Solubility : Slightly soluble in water (0.1–0.5 g/L at 25°C) but miscible with ethanol, DMSO, and dichloromethane .
  • Stability : Susceptible to oxidation under ambient conditions, forming 4-methoxymethylacetophenone. Storage under inert atmosphere (N₂/Ar) at 4°C in amber vials is recommended .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved using biocatalytic methods?

Answer:

  • Plant Cell Biocatalysis : Petroselinum crispum (parsley) cells reduce the ketone precursor to (S)-1-(4-Methoxymethylphenyl)ethanol with >98% ee. Optimal conditions include pH 6.5–7.0, 28°C, and co-substrates (e.g., 2% glucose) for NADPH regeneration .
  • Microbial Enzymes : Immobilized Rhodococcus spp. alcohol dehydrogenases (ADHs) in biphasic systems (water:isooctane) achieve 90% conversion with 85% ee. Enzyme stability is enhanced by cross-linking with glutaraldehyde .

Q. What computational models predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT Studies : Density functional theory (B3LYP/6-311++G**) predicts activation energies for SN2 reactions. The methoxymethyl group’s electron-donating effect lowers the energy barrier (~15 kcal/mol) for hydroxyl substitution with thionyl chloride .
  • Molecular Dynamics : Simulations reveal steric hindrance from the para-substituted methoxymethyl group slows reaction kinetics in polar aprotic solvents (e.g., DMF vs. THF) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

  • Systematic SAR Analysis : Compare derivatives with modified substituents (e.g., replacing methoxymethyl with nitro or amino groups) to isolate structural determinants of activity. For example, methoxymethyl enhances membrane permeability in antimicrobial assays .
  • Standardized Assays : Use uniform protocols (e.g., CLSI guidelines for MIC testing) to minimize variability in antimicrobial studies. Contradictions in IC₅₀ values often stem from differences in bacterial strains or culture media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.